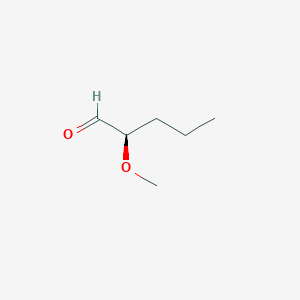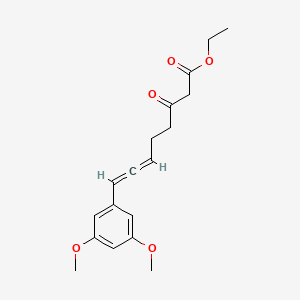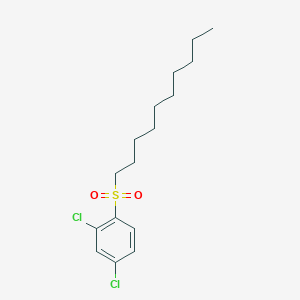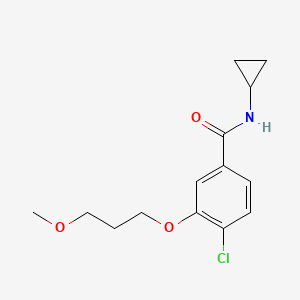
4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide is a chemical compound with the molecular formula C14H18ClNO3 and a molecular weight of 283.75 g/mol . It is characterized by the presence of a chloro group, a cyclopropyl group, and a methoxypropoxy group attached to a benzamide core . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide involves several steps. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The starting material, 4-chlorobenzoic acid, is converted to 4-chlorobenzoyl chloride using thionyl chloride.
Cyclopropylation: The 4-chlorobenzoyl chloride is then reacted with cyclopropylamine to form 4-chloro-N-cyclopropylbenzamide.
Methoxypropoxylation: Finally, the 4-chloro-N-cyclopropylbenzamide is reacted with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Análisis De Reacciones Químicas
4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl and methoxypropoxy groups.
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide can be compared with other similar compounds, such as:
4-Chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide: This compound has a similar benzamide core but different substituents, leading to distinct chemical and biological properties.
4-Chloro-N-cyclopropylbenzamide: Lacks the methoxypropoxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Propiedades
Número CAS |
920296-68-0 |
|---|---|
Fórmula molecular |
C14H18ClNO3 |
Peso molecular |
283.75 g/mol |
Nombre IUPAC |
4-chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide |
InChI |
InChI=1S/C14H18ClNO3/c1-18-7-2-8-19-13-9-10(3-6-12(13)15)14(17)16-11-4-5-11/h3,6,9,11H,2,4-5,7-8H2,1H3,(H,16,17) |
Clave InChI |
BBAACBYZEWIEOT-UHFFFAOYSA-N |
SMILES canónico |
COCCCOC1=C(C=CC(=C1)C(=O)NC2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B14186341.png)
![3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole](/img/structure/B14186346.png)
![(3E)-3-[(2,6-Diethylphenyl)imino]-4,4,4-trifluoro-1-phenylbutan-1-one](/img/structure/B14186348.png)
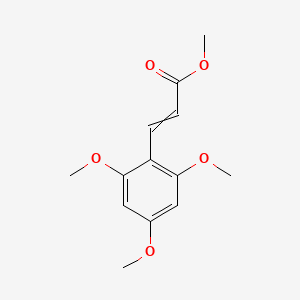
![2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one](/img/structure/B14186363.png)
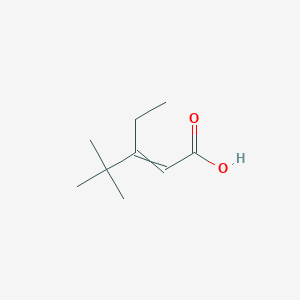
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate](/img/structure/B14186370.png)
![Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B14186372.png)
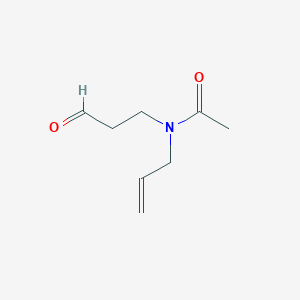
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
![1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide](/img/structure/B14186399.png)
